molecular formula C13H18N2O3 B14913922 4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile

4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile

Cat. No.: B14913922
M. Wt: 250.29 g/mol
InChI Key: XCWLHXRTSNSKPG-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile is an organic compound with the molecular formula C13H18N2O3. This compound is known for its unique structure, which includes a benzonitrile group and a hydroxyethylamino group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzonitrile with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 2-hydroxyethylamine and methylamine under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile involves its interaction with specific molecular targets. It is known to interact with beta-adrenergic receptors, leading to various physiological effects. The compound’s structure allows it to bind to these receptors and modulate their activity, which can result in changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propoxy)benzonitrile is unique due to its specific structure, which allows it to interact with beta-adrenergic receptors effectively. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

4-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propoxy]benzonitrile

InChI

InChI=1S/C13H18N2O3/c1-15(6-7-16)9-12(17)10-18-13-4-2-11(8-14)3-5-13/h2-5,12,16-17H,6-7,9-10H2,1H3

InChI Key

XCWLHXRTSNSKPG-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC(COC1=CC=C(C=C1)C#N)O

Origin of Product

United States

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